Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

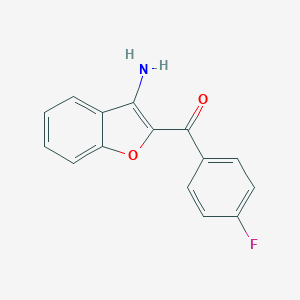

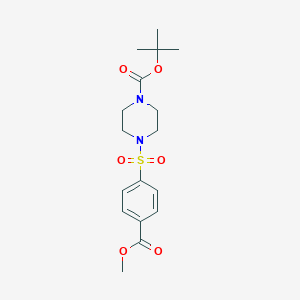

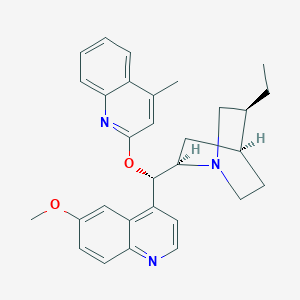

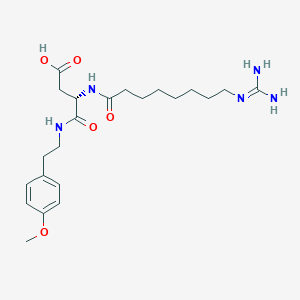

“Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate” is a chemical compound with the molecular formula C17H24N2O6S . It has an average mass of 384.447 Da and a monoisotopic mass of 384.135498 Da .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile at 80°C for 5 hours .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a tert-butoxycarbonyl group and a sulfonylbenzoate group .科学研究应用

Pharmaceutical Research

This compound is utilized in pharmaceutical research, particularly in the development of new drugs. Its structure is conducive to acting as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be used to create compounds that are tested for their therapeutic potential in treating diseases such as cancer or neurological disorders .

Material Science

In material science, this compound’s derivatives could be explored for creating new polymers with potential applications in drug delivery systems. The piperazine moiety within its structure is particularly interesting for modifying the solubility and permeability characteristics of polymeric materials .

Biochemistry Research

Biochemists may employ this compound in the study of enzyme-substrate interactions due to its structural complexity. It can serve as a substrate analog to inhibit or modulate the activity of enzymes involved in sulfonation reactions, which are critical in metabolism and detoxification processes .

Analytical Chemistry

Analytical chemists might use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its unique spectral properties can help in the identification and quantification of similar compounds in complex biological samples .

Environmental Science

This compound could be used in environmental science research to study the degradation of sulfonyl-containing compounds. Understanding its breakdown products and pathways can inform the environmental impact assessment of related chemicals .

Medicinal Chemistry

In medicinal chemistry, the tert-butoxycarbonyl group is often used as a protective group for amines during the synthesis of drug molecules. This compound, therefore, finds use in the synthesis of complex molecules where selective deprotection is required, allowing for greater control over the chemical synthesis process .

属性

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFLDVXIWBKZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

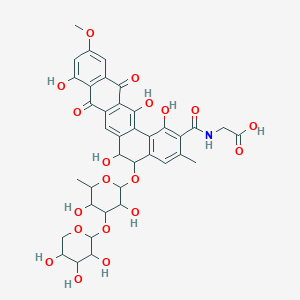

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)